molecular formula C27H31NO2 B024153 N,N-Didesmethylmifepristone CAS No. 104004-92-4

N,N-Didesmethylmifepristone

Katalognummer B024153
CAS-Nummer: 104004-92-4
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: MIPBCIAEOBOEKD-YEEPMTPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N,N-Didesmethylmifepristone” is a derivative of mifepristone . Mifepristone is a synthetic steroid with antiprogestational effects .


Molecular Structure Analysis

The molecular structure of a compound like “N,N-Didesmethylmifepristone” can be determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “N,N-Didesmethylmifepristone” could not be found in the available resources .

Wissenschaftliche Forschungsanwendungen

Forensic Analysis in Chemistry

Didemethyl Mifepristone has been used in the field of forensic analysis in chemistry .

Application Summary

The compound is used in the determination of mifepristone and its metabolites in human blood after self-induced pharmacological abortion .

Methods of Application

The UHPLC-QqQ-MS/MS method is developed and validated for the determination of mifepristone in human blood as well as the identification and quantification of its metabolites . The metabolic pathway in humans was proposed after examination of an authentic casework .

Results or Outcomes

Toxicological analysis of the mother’s blood (collected the day after the pregnancy termination) revealed the presence of five compounds: mifepristone (557.4 ng/mL), N-desmethyl-mifepristone (638.7 ng/mL), 22-OH-mifepristone (176.9 ng/mL), N,N-didesmethyl-mifepristone (144.5 ng/mL) and N-desmethyl-hydroxy-mifepristone (qualitatively) .

Obstetrics and Gynecology

Didemethyl Mifepristone has been used in the field of obstetrics and gynecology .

Application Summary

The compound is used in the treatment of adenomyosis, a condition where the inner lining of the uterus breaks through the muscle wall of the uterus .

Methods of Application

In a placebo-controlled randomized clinical trial of mifepristone vs placebo for the treatment of adenomyosis, 12 weeks of mifepristone treatment at a dose of 10 mg per day led to a significant remission for patient symptoms with acceptable tolerability .

Results or Outcomes

The study concluded that mifepristone was effective and safe for the treatment of adenomyosis .

Pharmacological Abortion

Didemethyl Mifepristone has been used in the field of pharmacological abortion .

Application Summary

The compound is used in the medical management of early pregnancy loss and medication abortion .

Methods of Application

The most effective regimen for medication management of early pregnancy loss is 200 mg of oral mifepristone followed by 800 mcg of misoprostol administered vaginally 24 to 48 hours later .

Results or Outcomes

Medication abortion now accounts for 60% of all abortions completed before 10 weeks’ gestation .

Oncology: Treatment of Glioblastoma

Didemethyl Mifepristone has been used in the field of oncology, specifically in the treatment of glioblastoma .

Application Summary

Mifepristone has been studied as a potential therapy to reduce angiogenesis and P-Glycoprotein associated with glioblastoma resistance to Temozolomide . It has been found to inhibit the expression of the VEGF, which is overexpressed in glioblastoma .

Methods of Application

The study evaluated whether mifepristone, an antihormonal agent, can enhance the effect of temozolomide on C6 glioma cells orthotopically implanted in Wistar rats .

Results or Outcomes

After a 3-week treatment, the mifepristone/temozolomide regimen had decreased the level of VEGF and P-gp and significantly reduced tumor proliferation . Mifepristone also proved to increase the intracerebral concentration of temozolomide .

Endocrinology: Treatment of Cushing’s Syndrome

Didemethyl Mifepristone has been used in the field of endocrinology, specifically in the treatment of Cushing’s Syndrome .

Application Summary

Mifepristone, a glucocorticoid receptor antagonist, has been used in patients with overt Cushing syndrome and hyperglycemia . It has been found to produce clinical and metabolic benefits in patients with Cushing’s Syndrome .

Methods of Application

In a study, mifepristone was administered at doses of 300-1200 mg daily .

Results or Outcomes

There were significant reductions in fasting glucose measurements and insulin resistance as measured by HOMA-IR in the study patients .

Pharmacokinetics: Metabolism Study

Didemethyl Mifepristone has been used in the field of pharmacokinetics, specifically in the study of metabolism .

Application Summary

The pharmacokinetics of mifepristone are characterized by rapid absorption, a long half-life of 25 to 30 hours, and micromolar serum concentrations following ingestion of doses currently in clinical use .

Methods of Application

The UHPLC-QqQ-MS/MS method is developed and validated for the determination of mifepristone in human blood as well as the identification and quantification of its metabolites .

Results or Outcomes

Biochemistry: Forensic Analysis

Didemethyl Mifepristone has been used in the field of biochemistry for forensic analysis .

Application Summary

The compound is used in the determination of mifepristone and its metabolites in maternal blood samples after performing a self-induced abortion .

Results or Outcomes

Molecular Biology: Adipocyte Differentiation

Didemethyl Mifepristone has been used in the field of molecular biology for adipocyte differentiation .

Application Summary

Mifepristone not only enhanced adipocyte differentiation induced by the conventional protocol consisting of insulin, dexamethasone and 3-isobutyl-1-methylxanthine but also induced adipocyte differentiation alone, as evidenced by lipid droplets formation and induction of the expression of adiponectin and Fabp4 .

Methods of Application

Mouse 3T3-L1 cells were used as a model for adipocyte differentiation . The lipid droplet formation was evaluated with Bodipy493/503 staining and the expression of adipocyte markers [adiponectin and adipocyte fatty acid binding protein-4 (Fabp4)] was evaluated with quantitative PCR and immunoblot analyses for indication of adipocyte differentiation .

Results or Outcomes

Mifepristone administration induced an increase in the weight of epididymal, perirenal and gluteofemoral adipose tissues .

Pharmacodynamics: Treatment of Cushing’s Syndrome

Didemethyl Mifepristone has been used in the field of pharmacodynamics, specifically in the treatment of Cushing’s Syndrome .

Application Summary

Mifepristone, a glucocorticoid receptor antagonist, has been used in patients with overt Cushing syndrome and hyperglycemia .

Safety And Hazards

The safety and hazards associated with a compound depend on its chemical structure and properties. For related compounds, safety data sheets provide information on potential hazards, handling, storage, and disposal .

Zukünftige Richtungen

The future directions in the study of compounds like “N,N-Didesmethylmifepristone” could involve further exploration of their therapeutic potential and mechanisms of action .

Eigenschaften

IUPAC Name

(8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPBCIAEOBOEKD-YEEPMTPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146215
Record name RU 42848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Didesmethylmifepristone

CAS RN

104004-92-4
Record name RU 42848
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RU 42848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIDESMETHYLMIFEPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN65R36QDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Didesmethylmifepristone
Reactant of Route 2
Reactant of Route 2
N,N-Didesmethylmifepristone
Reactant of Route 3
Reactant of Route 3
N,N-Didesmethylmifepristone
Reactant of Route 4
N,N-Didesmethylmifepristone
Reactant of Route 5
N,N-Didesmethylmifepristone
Reactant of Route 6
Reactant of Route 6
N,N-Didesmethylmifepristone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.